molecular formula C11H12FNO3 B1419927 Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate CAS No. 69066-06-4

Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate

Cat. No.: B1419927
CAS No.: 69066-06-4
M. Wt: 225.22 g/mol
InChI Key: UXBJCBOMHDIITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-fluoro-4-methylphenyl)aminoacetate is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-fluoro-4-methylphenyl)aminoacetate typically involves the reaction of 3-fluoro-4-methylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of Ethyl (3-fluoro-4-methylphenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-fluoro-4-methylphenyl)aminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl (3-fluoro-4-methylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3-fluoro-4-methylphenyl)aminoacetate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-chloro-4-methylphenyl)aminoacetate
  • Ethyl (3-bromo-4-methylphenyl)aminoacetate
  • Ethyl (3-iodo-4-methylphenyl)aminoacetate

Uniqueness

Ethyl (3-fluoro-4-methylphenyl)aminoacetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, and iodo analogs.

Biological Activity

Overview

Ethyl (3-fluoro-4-methylphenyl)aminoacetate is an organic compound characterized by a unique structure that includes a fluoro-substituted aromatic ring and an ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Chemical Formula : C10H10FNO3
  • Molecular Weight : 215.19 g/mol
  • CAS Number : 69066-06-4

The biological activity of Ethyl (3-fluoro-4-methylphenyl)aminoacetate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluoro group enhances its stability and lipophilicity, which may facilitate better cellular uptake and interaction with biological systems. The ester group can undergo hydrolysis, leading to the release of active metabolites that exert biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Ethyl (3-fluoro-4-methylphenyl)aminoacetate is being investigated for its potential to inhibit bacterial growth, particularly against Gram-positive pathogens. The presence of the fluoro group may enhance its efficacy compared to non-fluorinated analogs.

Anticancer Activity

Preliminary studies suggest that Ethyl (3-fluoro-4-methylphenyl)aminoacetate may possess anticancer properties. Compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation.

Case Studies

  • Antimicrobial Screening :
    • A study screened various derivatives of aminoacetates for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl (3-fluoro-4-methylphenyl)aminoacetate showed promising results, with an inhibition zone diameter significantly larger than that of control compounds.
  • Anticancer Evaluation :
    • In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that Ethyl (3-fluoro-4-methylphenyl)aminoacetate induced cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Ethyl (3-chloro-4-methylphenyl)aminoacetateChloro-substitutedModerate antimicrobial activity
Ethyl (3-bromo-4-methylphenyl)aminoacetateBromo-substitutedLow anticancer activity
Ethyl (3-fluoro-4-methylphenyl)aminoacetateFluoro-substitutedHigh antimicrobial and anticancer

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJCBOMHDIITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.